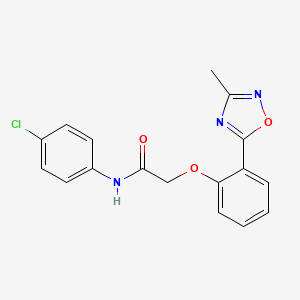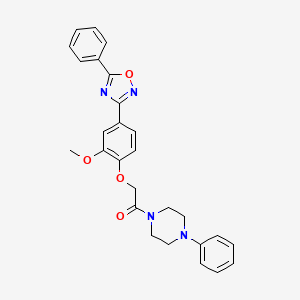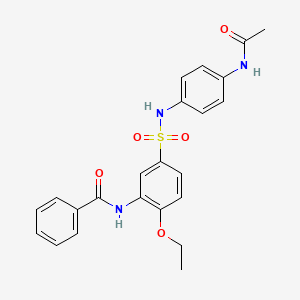
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea (CNU) is a synthetic chemical compound that belongs to the nitrosourea family. It is a potent alkylating agent that has been used in cancer chemotherapy. CNU has shown potential in the treatment of various types of cancers, including brain tumors, melanoma, and breast cancer.
作用機序
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea exerts its anticancer effects by alkylating DNA, which leads to the inhibition of DNA replication and cell division. It also induces DNA damage, which triggers apoptosis or programmed cell death. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to be effective against both rapidly dividing and non-dividing cancer cells.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to induce DNA damage and activate DNA repair mechanisms in cancer cells. It also inhibits the activity of DNA polymerase, which is required for DNA replication. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to cross the blood-brain barrier, making it an effective treatment option for brain tumors.
実験室実験の利点と制限
The advantages of using 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in lab experiments include its potent anticancer properties, its ability to cross the blood-brain barrier, and its effectiveness against both rapidly dividing and non-dividing cancer cells. The limitations of using 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in lab experiments include its potential toxicity, its narrow therapeutic index, and its potential to induce DNA damage in healthy cells.
将来の方向性
1. Development of new 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea derivatives with improved efficacy and reduced toxicity.
2. Investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with other chemotherapeutic agents.
3. Evaluation of the potential of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in the treatment of other types of cancers.
4. Development of new drug delivery systems to improve the bioavailability of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea.
5. Investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with immunotherapeutic agents.
6. Investigation of the potential of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in the treatment of drug-resistant cancers.
Conclusion:
In conclusion, 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea (1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea) is a potent alkylating agent that has shown potential in the treatment of various types of cancers. Its mechanism of action involves the inhibition of DNA replication and cell division, as well as the induction of DNA damage and apoptosis. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been extensively studied for its anticancer properties and has been used in several clinical trials. However, its potential toxicity and narrow therapeutic index are limitations that need to be addressed. Future research should focus on the development of new 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea derivatives with improved efficacy and reduced toxicity, as well as the investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with other chemotherapeutic and immunotherapeutic agents.
合成法
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea can be synthesized by the reaction of 1,3-dihydroxyacetone with 2-chloroethylamine hydrochloride followed by nitrosation with sodium nitrite. The reaction yields 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea as a yellow crystalline solid.
科学的研究の応用
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been used in several clinical trials as a chemotherapeutic agent for the treatment of brain tumors, melanoma, and breast cancer. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
特性
IUPAC Name |
1-(2-chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-5(3-11)4-12/h5,11-12H,1-4H2,(H,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILCYKPLQLEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(C(=O)NC(CO)CO)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)










![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)
